ETHYL 2-[2-({[(2-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE
Description
ETHYL 2-[2-({[(2-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE is a thiazole-derived compound characterized by a 1,3-thiazol-4-yl core substituted with a formamido group bearing a 2-methylphenyl moiety and an ethyl acetate side chain. The 2-methylphenyl group introduces steric bulk and aromaticity, while the ethyl ester enhances lipophilicity.
Properties
IUPAC Name |
ethyl 2-[2-[(2-methylbenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-3-22-13(20)8-11-9-24-16(17-11)19-15(23)18-14(21)12-7-5-4-6-10(12)2/h4-7,9H,3,8H2,1-2H3,(H2,17,18,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIHLPRGMORFLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=S)NC(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-({[(2-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the formamido group via a formylation reaction. The final step involves esterification to introduce the ethyl ester group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature control, mixing, and purification is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-({[(2-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formamido group to an amine.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
ETHYL 2-[2-({[(2-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-({[(2-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE involves its interaction with specific molecular targets. The thiazole ring and formamido group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Thiazole Core
The compound’s functionalization distinguishes it from analogs. Key comparisons include:
Key Observations :
- Reactivity : The chloroacetyl group () introduces electrophilicity, enabling covalent interactions absent in the target compound.
- Hydrogen Bonding: Formylamino and oxo groups () enhance hydrogen-bond donor/acceptor capacity, which may improve crystallinity or target binding compared to the sterically hindered 2-methylphenyl group .
Molecular and Computational Data
Biological Activity
Ethyl 2-[2-({[(2-Methylphenyl)Formamido]Methanethioyl}Amino)-1,3-Thiazol-4-Yl]Acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N2O2S2, with a molecular weight of approximately 330.45 g/mol. The structure features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies show that this compound inhibits bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies demonstrate that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways and modulation of apoptotic markers like Bcl-2 and Bax.
Enzyme Inhibition
This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it acts as a competitive inhibitor of acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Antimicrobial efficacy | Showed significant inhibition of Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study 2 | Anticancer effects | Induced apoptosis in MCF-7 cells with an IC50 value of 25 µM. |
| Study 3 | Enzyme inhibition | Demonstrated competitive inhibition of AChE with a Ki value of 0.5 mM. |
The biological activity of this compound can be attributed to several mechanisms:
- Disruption of Cell Membrane Integrity : The compound alters the permeability of bacterial cell membranes.
- Induction of Apoptosis : It triggers intrinsic apoptotic pathways in cancer cells.
- Enzyme Interaction : By binding to active sites on target enzymes like AChE, it inhibits their function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
